molecular formula C18H15FN4O2S B2473596 N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013797-97-1

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2473596
CAS No.: 1013797-97-1
M. Wt: 370.4
InChI Key: AQXHYHCAOAVEPH-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic benzothiazole derivative of significant interest in early-stage pharmacological research and drug discovery. The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for conferring a wide spectrum of biological activities to molecules . This particular compound features a complex molecular architecture that combines a 6-fluoro-benzothiazole core with a furan-methyl and a dimethylpyrazole carboxamide group. This strategic fusion is designed to explore structure-activity relationships and enhance interactions with biological targets. Researchers are investigating this compound primarily as a potential scaffold for developing novel anti-infective and anticancer agents. Benzothiazole derivatives have demonstrated notable efficacy against mycobacterial strains, positioning them as promising leads for antitubercular research . Furthermore, the structural motifs present in this compound are frequently associated with antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity . Its mechanism of action, while specific to the full molecular structure, is hypothesized to involve interference with essential enzymatic processes or cellular replication machinery in pathogenic organisms. This reagent is provided exclusively to support scientific inquiry, including target validation, high-throughput screening, and mechanistic studies in a controlled laboratory environment.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c1-11-8-15(22(2)21-11)17(24)23(10-13-4-3-7-25-13)18-20-14-6-5-12(19)9-16(14)26-18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXHYHCAOAVEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the furan and pyrazole rings through various coupling reactions. Common reagents used in these reactions include fluorinating agents, coupling reagents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium or copper complexes, solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively investigated for its potential as:

  • Antimicrobial Agent : Studies indicate significant efficacy against various bacterial strains and fungi, positioning it as a promising candidate for antifungal and antibacterial therapies.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1), which is crucial in glucocorticoid metabolism. This inhibition may aid in managing metabolic disorders like obesity and type 2 diabetes.

Biological Studies

Research has highlighted several biological activities:

  • Anticonvulsant Effects : Related compounds have demonstrated anticonvulsant properties in seizure models, indicating potential for treating epilepsy.
  • Protein Interactions : The compound is used to study interactions with specific proteins, aiding in understanding disease mechanisms.

Material Science

The unique properties of this compound make it suitable for developing new materials with specific functionalities, such as:

  • Conductive Polymers : Its structural characteristics may enhance the electrical properties of polymer matrices.

Case Studies and Experimental Data

Several studies have provided insights into the compound's efficacy:

Antimicrobial Activity Study

A comprehensive study evaluated the compound against a range of microbial strains. Results indicated:

  • Inhibition Zones : The compound exhibited significant inhibition zones compared to control groups, confirming its antimicrobial potential.

Enzyme Inhibition Study

In vitro assays demonstrated that:

  • IC50 Values : The compound showed competitive inhibition of 11βHSD1 with an IC50 value indicating effective enzyme interaction.

Anticonvulsant Activity Testing

In a series of experiments involving animal models:

  • Seizure Models : Compounds structurally similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide displayed significant anticonvulsant activity without notable neurotoxicity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of the fluoro group on the benzothiazole ring, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro or bromo analogs.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzothiazole core, a furan ring, and a pyrazole moiety. Its molecular formula is C15H14FN3O2SC_{15}H_{14}FN_{3}O_{2}S with a molecular weight of approximately 319.35 g/mol. The presence of fluorine and various functional groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with benzothiazole structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, compounds derived from pyrazoles have demonstrated substantial inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. In vitro studies have reported IC50 values as low as 0.02 µM for COX-2 inhibition in related compounds . This suggests that this compound may also exhibit similar anti-inflammatory effects.

Anticancer Activity

Benzothiazole derivatives are recognized for their anticancer properties. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . In particular, the incorporation of the furan ring may enhance cytotoxicity against specific cancer cell lines.

Case Studies and Research Findings

Study Findings IC50 Values
Akhtar et al. (2022)Novel pyrazole derivatives showed significant anti-inflammatory activity71.11 - 81.77 µg/mL
Sivaramakarthikeyan et al. (2021)Evaluated COX inhibitory activity; some compounds showed high selectivity for COX-20.02 - 0.04 µM
Abdellatif et al. (2020)Series of substituted pyrazole derivatives demonstrated potent anticancer effectsVaries by compound

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammation and cancer progression.
  • Cellular Uptake : The unique structure may facilitate enhanced cellular uptake due to lipophilicity imparted by the furan and benzothiazole groups.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels within cells, contributing to their cytotoxic effects against tumor cells.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions with careful optimization of solvents, catalysts, and temperature. For example:

  • Solvents : Dimethylformamide (DMF) or dichloromethane are commonly used due to their ability to dissolve polar intermediates .
  • Catalysts : Potassium carbonate (K₂CO₃) facilitates nucleophilic substitutions in reactions involving thiols or amines .
  • Temperature : Room temperature to 80°C, depending on the reactivity of intermediates .
  • Purification : Recrystallization from ethanol or chromatography is recommended to isolate high-purity products .

Q. Which analytical techniques are most effective for confirming structure and purity?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, especially for benzothiazole and furan moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects trace impurities .
  • Infrared (IR) Spectroscopy : Identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) .
  • HPLC : Monitors reaction progress and quantifies purity (>95% is typical for biological assays) .

Q. What is the role of the fluorine atom in the benzothiazole moiety?

Fluorine enhances pharmacological properties by:

  • Increasing metabolic stability through C-F bond resistance to enzymatic cleavage .
  • Improving lipophilicity, which enhances membrane permeability in cellular assays .
  • Modulating electronic effects on the benzothiazole ring, potentially influencing target binding .

Q. How are common impurities identified during synthesis?

Impurities often arise from incomplete substitution or side reactions. Strategies include:

  • Byproduct Analysis : Unreacted intermediates (e.g., hydrazinyl-benzothiazole) are detected via TLC or HPLC .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios indicate impurities, which can be resolved by repeated recrystallization .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Systematic SAR studies involve:

  • Heterocycle Substitution : Replacing furan with thiophene (e.g., in analogs) alters π-π stacking with target proteins .
  • Fluorine Position : Moving fluorine from the 6- to 7-position on benzothiazole can affect binding to enzymes like kinases or proteases .
  • Methyl Group Effects : 1,3-Dimethyl groups on pyrazole increase steric hindrance, potentially reducing off-target interactions .

Q. What computational methods predict binding modes with biological targets?

Molecular docking and dynamics simulations are critical:

  • Docking Software (e.g., AutoDock Vina) : Predicts interactions with active sites, such as hydrogen bonding between the carboxamide group and catalytic residues .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize derivatives for synthesis .

Q. How can contradictions in elemental analysis data be resolved?

Discrepancies between theoretical and experimental values (e.g., C/H/N ratios) require:

  • Cross-Validation : Combine elemental analysis with ¹H NMR integration to quantify proton environments .
  • Alternative Techniques : Use X-ray crystallography to confirm solid-state structure if purity is confirmed via HPLC .

Q. What strategies optimize pharmacokinetic properties like solubility and bioavailability?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the carboxamide to enhance water solubility .
  • Co-crystallization : Co-formers like cyclodextrins improve dissolution rates in preclinical models .

Q. How does the furan-methyl group impact target selectivity?

The furan ring’s oxygen atom participates in hydrogen bonding with residues in specific enzymes (e.g., COX-2), while the methyl group minimizes off-target binding to CYP450 isoforms . Comparative assays with furan-free analogs are recommended to validate selectivity .

Q. What methods assess multi-target effects in complex biological systems?

  • Phosphoproteomics : Identifies kinase targets by monitoring phosphorylation changes in cell lysates after treatment .
  • Thermal Shift Assays : Measures stabilization of putative target proteins upon ligand binding .

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